molecular formula C11H8N2O4S B8665676 5-(2,4-Dihydroxyphenylmethylene)-2-thioxodihydropyrimidine-4,6-dione

5-(2,4-Dihydroxyphenylmethylene)-2-thioxodihydropyrimidine-4,6-dione

Cat. No. B8665676
M. Wt: 264.26 g/mol
InChI Key: UXCRNCSXENFIHQ-UHFFFAOYSA-N
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Patent
US06440985B1

Procedure details

To a solution of 0.144 9 (1 mmol) of 4,6-dihydroxy-2-mercaptopyrimidine and 2 ml of acetic acid in 2 ml of DMF was added a solution of 2,4-dihydroxybenzaldehyde (1 mmol) in 2 ml of DMF. The suspension was heated to 80° C. under nitrogen for 16 hours. Upon cooling to room temperature, the reaction was poured into water and the precipitate collected by filtration. The crude product was washed with water, and the solid boiled in methanol for 1 minute. Filtration provided 2.6 mg of product.
[Compound]
Name
9
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[C:6]([OH:8])[N:5]=[C:4]([SH:9])[N:3]=1.C(O)(=O)C.[OH:14][C:15]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:16]=1[CH:17]=O.O>CN(C=O)C>[OH:14][C:15]1[CH:22]=[C:21]([OH:23])[CH:20]=[CH:19][C:16]=1[CH:17]=[C:7]1[C:6](=[O:8])[NH:5][C:4](=[S:9])[NH:3][C:2]1=[O:1]

Inputs

Step One
Name
9
Quantity
1 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=NC(=NC(=C1)O)S
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
1 mmol
Type
reactant
Smiles
OC1=C(C=O)C=CC(=C1)O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate collected by filtration
WASH
Type
WASH
Details
The crude product was washed with water
FILTRATION
Type
FILTRATION
Details
Filtration

Outcomes

Product
Details
Reaction Time
1 min
Name
Type
product
Smiles
OC1=C(C=CC(=C1)O)C=C1C(NC(NC1=O)=S)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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